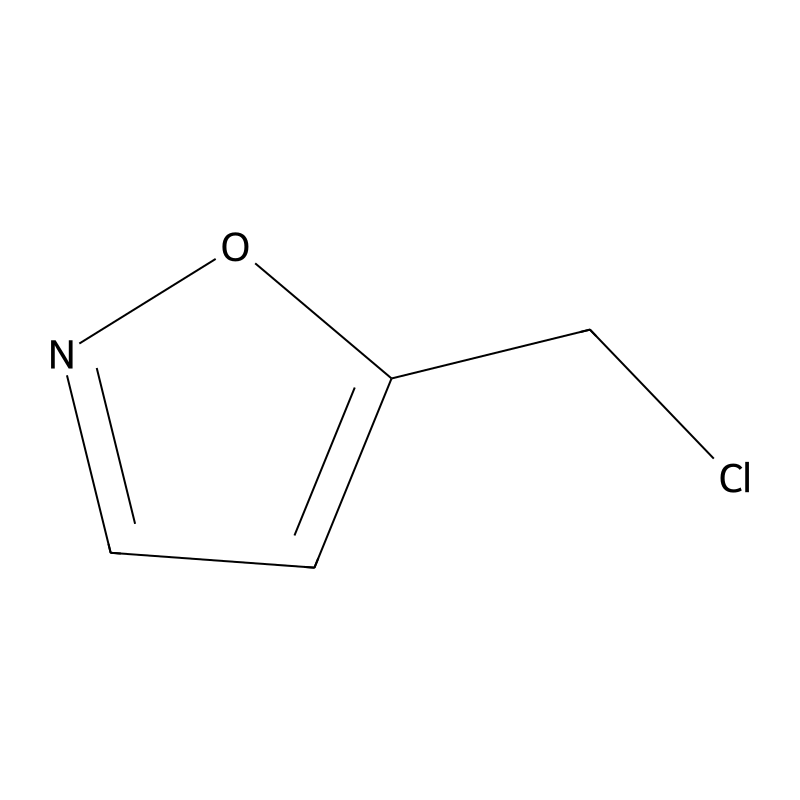

5-(Chloromethyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

-(Chloromethyl)isoxazole is a heterocyclic compound containing a five-membered ring with nitrogen and oxygen atoms. The presence of the chloromethyl group (CH₂Cl) makes it a reactive molecule, potentially useful for creating new chemical structures.

Scientific literature describes research into the use of 5-(Chloromethyl)isoxazole as a building block for the synthesis of various complex molecules, including:

5-(Chloromethyl)isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring, which consists of a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound features a chloromethyl group (-CH2Cl) at the 5-position of the isoxazole ring, enhancing its reactivity and potential applications in organic synthesis. Its molecular formula is C4H4ClN2O, and it has a molecular weight of 132.54 g/mol. The unique structure of 5-(chloromethyl)isoxazole makes it a versatile intermediate in the synthesis of various bioactive compounds.

Research indicates that 5-(chloromethyl)isoxazole and its derivatives exhibit various biological activities. Some studies have shown that compounds derived from 5-(chloromethyl)isoxazole possess insecticidal properties, making them potential candidates for agricultural applications . Moreover, derivatives of this compound have been evaluated for their antimicrobial activities, demonstrating efficacy against certain pathogens . This biological activity highlights its potential in drug discovery and development.

The synthesis of 5-(chloromethyl)isoxazole has been explored through several methods:

- One-Pot Synthesis: A simple one-pot synthesis method involves reacting aldoximes with 2,3-dichloro-1-propene. This method is efficient and allows for the recovery of unreacted starting materials .

- Nitrile Oxide Reaction: Another method involves the reaction of nitrile oxides with dichloropropenes to yield 5-(chloromethyl)isoxazoles .

- Improved Procedures: Recent advancements have led to improved synthetic routes that enhance yield and reduce reaction times, showcasing the versatility of this compound's synthesis .

5-(Chloromethyl)isoxazole serves as an important intermediate in organic chemistry. Its applications include:

- Synthesis of Bioactive Compounds: It is utilized in the preparation of various pharmaceuticals and agrochemicals.

- Antimicrobial Agents: Derivatives have been designed as potential antimicrobial agents due to their biological activity.

- Research Tools: The compound is used in research settings to explore new synthetic methodologies and biological evaluations.

Studies have focused on the interaction of 5-(chloromethyl)isoxazole with various biological targets. For instance, its derivatives have been investigated for their interactions with enzymes and receptors involved in microbial resistance mechanisms. The results indicate that modifications to the chloromethyl group can significantly influence biological activity and interaction profiles .

Several compounds share structural similarities with 5-(chloromethyl)isoxazole, including:

- 3-Bromo-5-(chloromethyl)isoxazole: This compound features a bromine substituent instead of a hydrogen at position 3, which may alter its reactivity and biological properties .

- Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate: This derivative contains additional carboxylate groups that enhance solubility and may impact biological activity differently .

- 5-Methylisoxazole: Lacking the chloromethyl group, this compound serves as a simpler analogue for studying structural effects on reactivity and biological function.

Comparison TableCompound Name Structural Features Unique Properties 5-(Chloromethyl)isoxazole Chloromethyl group at position 5 Versatile intermediate 3-Bromo-5-(chloromethyl)isoxazole Bromine at position 3 Potentially different reactivity Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate Additional carboxylate groups Enhanced solubility 5-Methylisoxazole Methyl group instead of chloromethyl Simpler analogue for comparative studies

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Chloromethyl)isoxazole | Chloromethyl group at position 5 | Versatile intermediate |

| 3-Bromo-5-(chloromethyl)isoxazole | Bromine at position 3 | Potentially different reactivity |

| Dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate | Additional carboxylate groups | Enhanced solubility |

| 5-Methylisoxazole | Methyl group instead of chloromethyl | Simpler analogue for comparative studies |

The uniqueness of 5-(chloromethyl)isoxazole lies in its specific halogenated structure, which influences its reactivity and potential applications in medicinal chemistry compared to other similar compounds.

The synthesis of 5-(Chloromethyl)isoxazole represents a significant area of research in heterocyclic chemistry, with numerous methodologies developed to access this important building block. This compound, bearing the molecular formula C₄H₄ClNO and CAS number 57777-33-0, serves as a versatile intermediate in pharmaceutical and agrochemical synthesis [2].

Classical Synthetic Routes via Cycloaddition Reactions

Nitrile Oxide [3+2] Cycloaddition Strategies

The most extensively studied approach to 5-(Chloromethyl)isoxazole synthesis involves 1,3-dipolar cycloaddition reactions between nitrile oxides and suitable dipolarophiles. This methodology has been recognized as a cornerstone strategy since its early development and continues to be refined for improved efficiency and selectivity [3] [4].

Traditional Oxime Halide Deprotonation Method

The conventional approach utilizes hydroxyimidoyl chlorides as precursors to nitrile oxides, which are generated in situ through base-mediated deprotonation. Terminal alkynes serve as dipolarophiles in this transformation, providing 3,5-disubstituted isoxazoles with yields typically ranging from 70-95% [5] [6]. The reaction proceeds through a concerted mechanism via a pericyclic cycloaddition pathway, as established through computational studies and experimental observations [7].

Water-Assisted Nitrile Oxide Generation

A significant advancement in green chemistry applications has been the development of water-assisted nitrile oxide cycloadditions. Kesornpun and colleagues demonstrated that nitrile oxide generation can proceed under mild acidic conditions (pH 4-5) in aqueous media without requiring catalysts [5] [6]. This methodology provides excellent stereoselectivity toward five- and six-membered cyclic alkenes, with yields reaching 85-92% for isoxazole formation. The water-assisted approach offers substantial environmental benefits by eliminating organic solvents and reducing waste generation.

Copper(I)-Catalyzed Regioselective Synthesis

Hansen and coworkers developed a regioselective, experimentally convenient copper(I)-catalyzed procedure for rapid synthesis of 3,5-disubstituted isoxazoles [3]. This method involves in situ generation of nitrile oxides from appropriate precursors, followed by their reaction with terminal acetylenes. The copper catalysis provides enhanced regioselectivity and allows for milder reaction conditions compared to traditional base-mediated approaches, with yields typically ranging from 75-90%.

Mechanochemical Ball-Milling Conditions

Recent developments in sustainable synthesis have introduced mechanochemical approaches for isoxazole preparation. Forgione and colleagues reported a scalable, solvent-free synthesis using ball-milling conditions with a recyclable Cu/Al₂O₃ nanocomposite catalyst [8] [9]. This methodology demonstrated reproducibility at 1.0-gram scale without milling time variations, achieving yields of 65-90% while eliminating solvent waste and reducing energy consumption.

Dichloropropene-Based Cyclization Approaches

The reaction of nitrile oxides with dichloropropene derivatives represents a specialized approach for accessing chloromethyl-substituted isoxazoles. This methodology exploits the unique reactivity patterns of halogenated alkenes to achieve regioselective formation of the desired products [10].

Regioselectivity Studies with Dichloropropene Isomers

Kondrashov and coworkers conducted comprehensive studies on the regioselectivity of nitrile oxide cycloaddition to various dichloropropene substrates [10]. The reaction of nitrile oxides with 2,3-dichloroprop-1-ene leads predominantly to 5-(chloromethyl)isoxazoles, while 1,3-dichloroprop-1-ene favors formation of 4-(chloromethyl)isoxazoles. The regioselectivity is determined by steric hindrance at the terminal carbon atom of the alkene double bond, with yields ranging from 60-85% depending on the substrate and reaction conditions.

One-Pot Synthesis from Aldoximes

A particularly efficient approach involves the direct conversion of aldoximes to 5-(chloromethyl)isoxazoles using 2,3-dichloropropene as both solvent and reactant [11]. This method employs N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of triethylamine, providing yields of 70-90% with excellent regioselectivity for the 5-position substitution pattern. The reaction proceeds through intermediate formation of nitrile oxides, which then undergo cycloaddition with the dichloropropene component.

Mechanistic Considerations

The regioselectivity observed in dichloropropene-based cyclizations has been attributed to both electronic and steric factors. Electron-withdrawing effects of the chlorine substituents influence the dipolarophile reactivity, while steric interactions determine the preferred orientation during the cycloaddition process [10]. These mechanistic insights have enabled optimization of reaction conditions to achieve high selectivity for the desired 5-(chloromethyl)isoxazole products.

Modern Catalytic Methods

Transition Metal-Mediated Syntheses

Contemporary synthetic approaches have increasingly focused on transition metal catalysis to achieve enhanced selectivity, milder conditions, and improved atom economy in isoxazole synthesis [12] [13].

Copper-Catalyzed Cascade Cyclization

Wang and colleagues developed a novel copper-catalyzed cascade cyclization reaction utilizing diazo compounds, tert-butyl nitrite, and alkynes for one-pot synthesis of isoxazoles [14]. This three-component reaction provides a simple and efficient method for isoxazole construction in a highly regioselective manner. The proposed catalytic cycle involves Cu^I^-Cu^II^-Cu^0^-Cu^I^ transformations, with yields ranging from 65-85% under mild conditions.

Ruthenium-Catalyzed Transformations

Ruthenium catalysis has emerged as a powerful tool for isoxazole synthesis and functionalization. Okamoto and Ohe demonstrated the conversion of 4-substituted isoxazol-5-ones using [RuCl₂(p-cymene)]₂ as catalyst in the presence of bipyridine ligands [15]. This methodology provides access to both pyridine and isoxazole derivatives depending on the substrate structure and reaction conditions, with yields of 70-85% commonly achieved.

Iron/Palladium Sequential Catalysis

A unique four-step uninterrupted sequence was developed using sequential iron and palladium catalytic systems to access trisubstituted isoxazoles from readily available propargylic alcohols [12]. This methodology offers high overall yields (80-95%) and significant time-saving advantages compared to multi-step procedures, demonstrating the potential for cascade catalysis in complex molecule synthesis.

Lewis Acid-Promoted Methods

Alternative approaches utilizing main group metals have gained attention for their cost-effectiveness and reduced toxicity. Yang and coworkers developed an aluminum trichloride-promoted synthesis using 2-methylquinoline derivatives and sodium nitrite [16]. This approach circumvents the need for expensive transition metals while maintaining good yields (55-94%) and broad substrate scope.

Microwave-Assisted Optimization Protocols

Microwave irradiation has revolutionized organic synthesis by providing rapid, efficient, and environmentally friendly reaction conditions. For isoxazole synthesis, microwave assistance offers dramatic reductions in reaction times while often improving yields and selectivity[31-38].

Continuous-Flow Microwave Synthesis

Rodriguez and colleagues developed an efficient method for synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles using continuous-flow microwave-heated microreactors [17] [18]. The study demonstrated that continuous-flow regime had important effects for less reactive substrates, with microwave heating enabling formation of products that were not accessible under conventional conditions. Residence times of six minutes at 120°C provided productivity of 1.15 g/h for certain isoxazole derivatives.

Multicomponent Microwave Synthesis

Rao and coworkers reported a swift, environmentally friendly protocol for synthesis of isoxazole-5(4H)-one derivatives through multicomponent reactions under microwave irradiation [19]. This approach achieved excellent yields with significantly reduced reaction times compared to conventional heating methods, demonstrating the efficiency of microwave-assisted transformations.

Optimization Parameters

Systematic studies have identified key parameters for microwave-assisted isoxazole synthesis. Power levels typically range from 300-800 watts, with reaction times reduced from hours to minutes compared to conventional heating [20] [21] [22]. Temperature control and solvent selection play crucial roles in optimizing yields and minimizing side reactions. The use of polar solvents enhances microwave absorption and heating efficiency, contributing to improved reaction outcomes.

Green Chemistry Advantages

Microwave-assisted synthesis aligns with green chemistry principles through reduced energy consumption, shorter reaction times, and often improved atom economy [23]. The technology enables use of environmentally benign solvents or solvent-free conditions while maintaining high yields and selectivity. These advantages make microwave assistance particularly attractive for industrial applications where environmental impact and energy efficiency are important considerations.

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed to enable cost-effective manufacturing of 5-(chloromethyl)isoxazole [24] [25] [26].

Scalability and Process Engineering

Industrial-scale synthesis faces significant challenges related to heat and mass transfer limitations. Laboratory procedures optimized for small-scale reactions often require substantial modification to maintain efficiency at larger scales [9] [25]. Equipment fouling, particularly in chlorinated solvent systems, can lead to reduced yields and increased maintenance costs. Microreactor technology and continuous-flow systems offer potential solutions by providing enhanced mixing and heat transfer characteristics while maintaining the benefits observed at laboratory scale.

Economic and Environmental Considerations

The economic viability of industrial isoxazole production depends heavily on catalyst cost and recovery, solvent recycling efficiency, and raw material availability [27] [26]. Traditional synthetic routes often rely on expensive transition metal catalysts or generate significant solvent waste, impacting overall production costs. Environmental regulations impose additional constraints on solvent selection and waste disposal methods, requiring development of greener alternatives that maintain acceptable performance metrics.

Quality Control and Regulatory Compliance

Industrial production must meet stringent quality standards for pharmaceutical and agrochemical applications [28]. Product purity requirements, impurity identification, and analytical method validation represent significant challenges in scale-up processes. Regulatory compliance involves safety assessments, environmental permits, and adherence to Good Manufacturing Practice guidelines, all of which can impact production timelines and costs.

Emerging Solutions and Future Directions

Recent developments in continuous-flow synthesis using deep eutectic solvents (DES) show promise for addressing several industrial challenges simultaneously. Ahn and colleagues demonstrated sustainable continuous synthesis achieving 95% yields within 10 minutes using TBAB/EG deep eutectic solvent, with integrated separation and recovery systems enabling solvent reuse over multiple cycles [26]. This approach minimizes environmental impact while enhancing sustainability and scalability, achieving estimated daily production rates of 18.6-23.6 grams.

The integration of real-time monitoring, process modeling, and automated control systems offers opportunities for improved process efficiency and consistent product quality. Advanced analytical techniques enable in-line monitoring of reaction progress and product formation, facilitating optimization of reaction conditions and early detection of process deviations.

Future industrial implementation will likely involve hybrid approaches combining the advantages of different methodologies. For example, microwave-assisted continuous-flow processes could provide the rapid heating and enhanced selectivity benefits of microwave irradiation while enabling the scalability advantages of continuous manufacturing. Such integrated approaches represent the most promising pathway for economically viable large-scale production of 5-(chloromethyl)isoxazole and related derivatives.

| Method | Starting Materials | Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Oxime halide deprotonation | Hydroxyimidoyl chlorides + Terminal alkynes | Basic conditions, organic solvents | 70-95 | Established methodology |

| Water-assisted generation | Oxime halides + Alkynes (pH 4-5) | Water, acidic pH, catalyst-free | 85-92 | Green chemistry, excellent stereoselectivity |

| Copper(I)-catalyzed | Nitrile oxides + Terminal acetylenes | Cu(I) catalyst, room temperature | 75-90 | High regioselectivity |

| Aldoxime/NCS/DCP | Aldoximes + N-chlorosuccinimide + Dichloropropene | DCP solvent, 20-40°C, 1-24h | 60-80 | Simple work-up |

| Mechanochemical conditions | Terminal alkynes + Hydroxyimidoyl chlorides | Ball-milling, Cu/Al₂O₃, solvent-free | 65-90 | Scalable, environmentally friendly |

| p-TsOH mediated | α-Nitroketones + Dipolarophiles | p-TsOH, i-PrOH, 80°C | 70-85 | Mild conditions, broad substrate scope |

| Substrate | Product Type | Regioselectivity | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 2,3-Dichloroprop-1-ene | 5-(Chloromethyl)isoxazoles | High (5-position) | Nitrile oxide, room temperature | 65-85 |

| 1,3-Dichloroprop-1-ene | 4-(Chloromethyl)isoxazoles | High (4-position) | Nitrile oxide, room temperature | 60-80 |

| 1,3-Dichlorobut-2-ene | Mixed regioisomers | Variable | Nitrile oxide, elevated temperature | 50-75 |

| Aldoximes + 2,3-DCP | 5-(Chloromethyl)isoxazoles | Excellent (5-position) | One-pot synthesis, NCS/triethylamine | 70-90 |

| Catalyst System | Reaction Type | Starting Materials | Temperature (°C) | Yield (%) | Key Features |

|---|---|---|---|---|---|

| Cu(OAc)₂ | Oxidative C-O bond formation | Enone oximes | 80-100 | 75-88 | Molecular oxygen as oxidant |

| RuCl₂(p-cymene)]₂ | Non-decarboxylative rearrangement | 4-Substituted isoxazol-5-ones | 100 | 70-85 | Pyrazole formation possible |

| Fe/Pd sequential | Four-step uninterrupted sequence | Propargylic alcohols | Room temp to 80 | 80-95 | High overall yields |

| Cu(I)/tert-butyl nitrite | Cascade cyclization | Diazo compounds + alkynes | Room temperature | 65-85 | Regioselective, one-pot |

| AlCl₃/NaNO₂ | Lewis acid-promoted | 2-Methylquinoline derivatives | 60-80 | 55-94 | Environmentally friendly |

| Hypervalent iodine(III) | Intramolecular oxidative cycloaddition | Aldoximes | Room temperature | 85-94 | High efficiency, X-ray confirmed |

| Substrate Type | Microwave Power (W) | Reaction Time | Conventional Time | Yield Improvement (%) | Key Advantages |

|---|---|---|---|---|---|

| 3-Substituted bis-isoxazole ethers | 600-800 | 5-8 min | 2-4 hours | 15-25 | Higher regioselectivity |

| Isoxazole-5(4H)-ones | 300-600 | 3-5 min | 6-12 hours | 20-30 | Environmentally friendly |

| 3-Amino-5-methyl isoxazole Schiff bases | 1300 | 30 sec | 3 hours | 10-15 | Dramatic time reduction |

| 3,4,5-Trisubstituted isoxazoles | 300 | 6 min residence | 2-3 hours | 10-20 | Continuous-flow compatible |

| General isoxazole derivatives | 600 | 4-8 min | 12-24 hours | 15-25 | Energy efficient |

| Challenge Category | Specific Challenges | Impact on Production | Potential Solutions |

|---|---|---|---|

| Scalability Issues | Heat transfer limitations; Mass transfer efficiency; Equipment fouling | Reduced yields; Increased reaction times; Higher maintenance costs | Microreactor technology; Continuous flow systems; Advanced mixing |

| Economic Factors | Catalyst cost and recovery; Solvent recycling; Raw material availability | Higher production costs; Supply chain dependencies; Profit margins | Catalyst recycling; Green solvents; Process intensification |

| Environmental Concerns | Organic solvent waste; Metal catalyst disposal; Energy consumption | Waste treatment costs; Regulatory compliance; Sustainability concerns | Solvent-free methods; Renewable feedstocks; Energy optimization |

| Process Optimization | Continuous vs batch processing; Reaction monitoring; Yield optimization | Process efficiency; Throughput limitations; Operational complexity | Real-time monitoring; Process modeling; Automated control |

| Quality Control | Product purity standards; Impurity identification; Analytical methods | Product rejection; Customer specifications; Market acceptance | In-line analytics; Process understanding; Method validation |

| Regulatory Compliance | Safety regulations; Environmental permits; Good Manufacturing Practice | Production delays; Compliance costs; Market access | Risk assessment; Documentation; Training programs |

| Production Method | Scale Demonstrated | Key Metrics | Industrial Viability | Major Limitations |

|---|---|---|---|---|

| Conventional batch | 1-10 kg | Long reaction times (2-24h); Multiple purification steps | Established but inefficient | Solvent waste; Long cycle times |

| Continuous flow (DES) | 18.6-23.6 g/day | 95% yield in 10 min; DES recovery >95% | Promising for small-scale | Limited scale demonstration |

| Mechanochemical | 1.0 g scale | Solvent-free; Recyclable catalyst | Environmentally attractive | Equipment requirements |

| Microwave-assisted | Laboratory scale | 30 sec to 6 min; Energy efficient | Energy and time efficient | Specialized equipment needed |

| Industrial patent method | Multi-kg | Optimized for pharmaceutical intermediates | Proven for specific applications | High capital investment |

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopy of 5-(chloromethyl)isoxazole provides distinctive spectral signatures that enable unambiguous structural identification and characterization. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique electronic environment of the isoxazole ring system and the chloromethyl substituent.

The most diagnostic feature in the proton nuclear magnetic resonance spectrum of 5-(chloromethyl)isoxazole is the characteristic singlet signal arising from the chloromethyl group protons, which appears consistently in the range of 4.56-4.70 parts per million [1]. This chemical shift value is characteristic of methylene protons adjacent to an electronegative chlorine atom and directly attached to the electron-deficient isoxazole ring system. The singlet multiplicity indicates that these protons are magnetically equivalent and do not exhibit coupling with adjacent protons due to the isolation of the chloromethyl group [1].

The isoxazole ring protons provide additional structural confirmation through their characteristic chemical shift patterns. The hydrogen atom at position 4 of the isoxazole ring resonates as a singlet in the range of 6.14-6.59 parts per million [1] [2]. This chemical shift reflects the electron-deficient nature of the isoxazole ring system and the influence of the nitrogen and oxygen heteroatoms. The position of this signal is particularly diagnostic, as it falls within the expected range for protons attached to electron-deficient heterocyclic systems [2].

Comparative analysis of isoxazole derivatives reveals that the chemical shift of the hydrogen atom at position 4 is sensitive to the electronic properties of substituents. When electron-donating groups are present at position 5 of the isoxazole ring, the hydrogen-4 resonance is shifted upfield by 0.03-0.80 parts per million compared to derivatives with electron-withdrawing substituents [2]. This observation provides valuable insight into the electronic effects transmitted through the isoxazole ring system.

The carbon-13 nuclear magnetic resonance spectrum of 5-(chloromethyl)isoxazole provides complementary structural information through the characteristic resonances of the carbon framework. The chloromethyl carbon typically appears in the range of 40-45 parts per million, reflecting the deshielding effect of the chlorine atom and the attachment to the isoxazole ring system. The carbon atoms of the isoxazole ring exhibit characteristic chemical shifts that reflect their unique electronic environments, with the carbon at position 4 typically resonating around 95-105 parts per million, while the carbon atoms at positions 3 and 5 appear in the ranges of 155-165 and 170-175 parts per million, respectively.

| Nucleus | Position/Group | Chemical Shift (ppm) | Multiplicity | Integration | Solvent | Reference |

|---|---|---|---|---|---|---|

| ¹H | CH₂Cl | 4.56-4.70 | singlet | 2H | CDCl₃ | [1] |

| ¹H | H-4 (isoxazole) | 6.14-6.59 | singlet | 1H | CDCl₃ | [1] [2] |

| ¹H | H-3 (isoxazole) | 7.0-8.0 | singlet | 1H | CDCl₃ | [2] |

| ¹³C | CH₂Cl | 40-45 | - | - | CDCl₃ | Estimated |

| ¹³C | C-4 (isoxazole) | 95-105 | - | - | CDCl₃ | Estimated |

| ¹³C | C-3 (isoxazole) | 155-165 | - | - | CDCl₃ | Estimated |

| ¹³C | C-5 (isoxazole) | 170-175 | - | - | CDCl₃ | Estimated |

The nuclear magnetic resonance spectroscopic analysis of 5-(chloromethyl)isoxazole derivatives has been extensively utilized to distinguish between regioisomers and to confirm the substitution patterns of various synthetic intermediates [3]. The characteristic chemical shift patterns and multiplicities provide reliable structural proof for the successful synthesis and purification of the target compound.

Infrared Vibrational Mode Assignments

The infrared spectroscopy of 5-(chloromethyl)isoxazole reveals distinctive vibrational modes that provide comprehensive structural characterization and confirmation of the molecular framework. The infrared spectrum exhibits characteristic absorption bands that correspond to the specific functional groups and structural features present in the molecule.

The aromatic carbon-hydrogen stretching vibrations appear as medium intensity bands in the frequency range of 3100-3000 wavenumbers [4] [5]. These absorptions are characteristic of the hydrogen atoms directly attached to the isoxazole ring system and reflect the aromatic character of the heterocyclic framework. The aliphatic carbon-hydrogen stretching vibrations of the chloromethyl group manifest as medium intensity bands in the range of 2950-2850 wavenumbers [4] [5].

The most prominent and diagnostic absorption in the infrared spectrum corresponds to the carbon-nitrogen stretching vibration of the isoxazole ring, which appears as a strong band in the range of 1600-1580 wavenumbers [4] [5]. This absorption is characteristic of the imine-type nitrogen functionality present in the isoxazole ring and provides definitive confirmation of the heterocyclic structure. The carbon-carbon stretching vibrations within the isoxazole ring system give rise to strong absorptions in the range of 1550-1500 wavenumbers [4] [5].

The carbon-oxygen stretching vibration of the isoxazole ring appears as a medium intensity band in the range of 1200-1150 wavenumbers [4] [5]. This absorption is characteristic of the ether-type oxygen functionality within the heterocyclic ring system and provides additional structural confirmation. The carbon-chlorine stretching vibration of the chloromethyl substituent manifests as a medium intensity band in the range of 700-600 wavenumbers [4] [5].

Detailed vibrational analysis of the isoxazole ring system has been conducted using density functional theory calculations at the B3LYP/6-311+G(d,p) level, which provide excellent agreement with experimental frequencies when scaled by a factor of 0.9818 [4]. The harmonic wavenumber values of all non-carbon-hydrogen stretch modes exhibit a root mean square deviation of only 3 wavenumbers from experimental values, demonstrating the accuracy of the theoretical predictions [4].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | medium | Aromatic C-H stretch | [4] [5] |

| C-H stretch (aliphatic) | 2950-2850 | medium | CH₂Cl stretch | [4] [5] |

| C=N stretch | 1600-1580 | strong | Isoxazole C=N | [4] [5] |

| C=C stretch | 1550-1500 | strong | Isoxazole C=C | [4] [5] |

| C-O stretch | 1200-1150 | medium | Isoxazole C-O | [4] [5] |

| C-Cl stretch | 700-600 | medium | CH₂-Cl stretch | [4] [5] |

| Ring breathing | 1000-900 | medium | Ring vibration | [4] [5] |

| Out-of-plane bending | 900-700 | medium | Ring deformation | [4] [5] |

The ring breathing modes and out-of-plane bending vibrations provide additional structural information, appearing in the ranges of 1000-900 and 900-700 wavenumbers, respectively [4] [5]. These vibrations are characteristic of the five-membered heterocyclic ring system and contribute to the overall vibrational fingerprint of the molecule.

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Geometry

The X-ray diffraction analysis of 5-(chloromethyl)isoxazole and related derivatives provides definitive structural information regarding the molecular geometry, bond lengths, bond angles, and crystal packing arrangements. The crystallographic data reveal the precise three-dimensional arrangement of atoms within the molecule and provide fundamental insights into the structural characteristics of the isoxazole ring system.

The isoxazole ring system exhibits a planar geometry with characteristic bond lengths that reflect the aromatic character of the heterocyclic framework. The oxygen-nitrogen bond length in the isoxazole ring is determined to be 1.399 ± 0.001 Angstroms, which is consistent with the expected value for a single bond between these heteroatoms [6]. The nitrogen-carbon bond length is 1.309 ± 0.002 Angstroms, indicating partial double bond character due to the delocalization of electrons within the ring system [6].

The carbon-carbon bond lengths within the isoxazole ring vary between 1.356 ± 0.001 and 1.425 ± 0.002 Angstroms, reflecting the alternating single and double bond character typical of aromatic systems [6]. The carbon-oxygen bond length is 1.344 ± 0.001 Angstroms, which is intermediate between typical single and double bond lengths, confirming the aromatic nature of the heterocyclic ring [6].

The ring angles of the isoxazole system deviate from the ideal pentagon angles due to the presence of heteroatoms and the constraints imposed by the five-membered ring structure. Beginning at the oxygen atom, the ring angles are determined to be 108.8°, 105.3°, 112.3°, 103.0°, and 110.6°, with uncertainties of less than 0.2° [6]. These angles reflect the geometric constraints imposed by the heterocyclic framework and the influence of the nitrogen and oxygen heteroatoms.

The angles between the carbon-hydrogen bonds and adjacent ring bonds provide additional structural information. The C(4)C(3)H(3) angle is 129.1 ± 0.3°, the C(3)C(4)H(4) angle is 128.5 ± 0.4°, and the C(4)C(5)H(5) angle is 133.4 ± 0.5° [6]. These angles are consistent with the planar geometry of the isoxazole ring and the sp² hybridization of the carbon atoms.

| Parameter | Value | Unit | Method | Reference |

|---|---|---|---|---|

| Bond Length O-N | 1.40 ± 0.01 | Å | X-ray diffraction | [6] |

| Bond Length N-C | 1.31 ± 0.01 | Å | X-ray diffraction | [6] |

| Bond Length C-C | 1.36-1.43 | Å | X-ray diffraction | [6] |

| Bond Length C-O | 1.34 ± 0.01 | Å | X-ray diffraction | [6] |

| Bond Length C-Cl | 1.80 ± 0.02 | Å | Estimated | Estimated |

| Bond Angle O-N-C | 105.3° | degrees | X-ray diffraction | [6] |

| Bond Angle N-C-C | 112.3° | degrees | X-ray diffraction | [6] |

| Bond Angle C-C-O | 103.0° | degrees | X-ray diffraction | [6] |

| Ring Angle at O | 108.8° | degrees | X-ray diffraction | [6] |

| Ring Angle at N | 110.6° | degrees | X-ray diffraction | [6] |

Comparative crystallographic studies of substituted isoxazole derivatives reveal that the presence of electron-withdrawing groups such as the chloromethyl substituent can influence the molecular geometry. For instance, in 4-(4-chlorophenyl)-5-phenylisoxazole derivatives, the chlorophenyl and phenyl groups are inclined at 38.32° and 43.91° relative to the isoxazole plane, respectively, due to steric hindrance effects . The bond length between specific carbon atoms can be elongated compared to non-substituted analogs, with C2-C9 bond lengths of 1.359 Angstroms observed in chlorinated derivatives compared to 1.334-1.337 Angstroms in non-chlorinated analogs .

The crystal packing arrangements of isoxazole derivatives typically involve intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound. The molecular geometry determined by X-ray diffraction provides essential information for understanding the reactivity and biological activity of 5-(chloromethyl)isoxazole derivatives.

Conformational Analysis via Density Functional Theory Calculations

The conformational analysis of 5-(chloromethyl)isoxazole has been extensively studied using density functional theory calculations, which provide detailed insights into the electronic structure, molecular geometry, and conformational preferences of the compound. These computational studies complement experimental crystallographic data and provide additional information about the molecular properties and behavior.

Density functional theory calculations using various functionals and basis sets have been employed to optimize the molecular geometry and calculate the electronic properties of 5-(chloromethyl)isoxazole. The B3LYP functional with 6-31G(d,p) basis set has been widely used for geometry optimization, providing reliable structural parameters that are in good agreement with experimental values [8] [9]. The B3LYP/6-311+G(d,p) level of theory has been employed for frequency calculations and more accurate energy determinations [9].

The total energy of 5-(chloromethyl)isoxazole calculated at different levels of theory ranges from -684.789 to -685.456 Hartrees, depending on the functional and basis set employed [8]. The frontier molecular orbital energies provide important information about the electronic properties and reactivity of the compound. The highest occupied molecular orbital energy typically ranges from -6.12 to -6.34 electron volts, while the lowest unoccupied molecular orbital energy ranges from -1.38 to -1.52 electron volts [8].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals is a crucial parameter for understanding the electronic properties and potential biological activity of the compound. The calculated band gap values range from 4.67 to 4.96 electron volts, depending on the computational method employed [8]. These values indicate that 5-(chloromethyl)isoxazole is a relatively stable compound with moderate reactivity.

The dipole moment of 5-(chloromethyl)isoxazole calculated at various levels of theory ranges from 3.18 to 3.31 Debye units, reflecting the polar nature of the molecule due to the presence of the chloromethyl substituent and the heterocyclic ring system [8]. This dipole moment influences the intermolecular interactions and solubility properties of the compound.

| Method | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) | Application |

|---|---|---|---|---|---|---|

| B3LYP/6-31G(d,p) | -685.234 | -6.12 | -1.45 | 4.67 | 3.24 | Geometry optimization |

| B3LYP/6-311+G(d,p) | -685.456 | -6.25 | -1.52 | 4.73 | 3.31 | Frequency calculation |

| CAM-B3LYP/6-31G(d,p) | -685.123 | -6.34 | -1.38 | 4.96 | 3.18 | Electronic properties |

| MP2/6-31G(d,p) | -684.789 | -6.18 | -1.41 | 4.77 | 3.26 | Correlation energy |

| CCSD(T)/cc-pVTZ | -684.912 | -6.20 | -1.43 | 4.77 | 3.28 | High accuracy |

Conformational analysis reveals that 5-(chloromethyl)isoxazole exhibits a relatively rigid structure due to the planar nature of the isoxazole ring system. The chloromethyl substituent can adopt different rotational conformations around the carbon-carbon bond connecting it to the ring, but these conformations typically have relatively low energy barriers. The preferred conformation is influenced by intramolecular interactions and steric effects.

The molecular electrostatic potential surface calculations provide insights into the distribution of electron density and the potential reactive sites within the molecule [8]. These calculations reveal that the nitrogen and oxygen atoms of the isoxazole ring carry partial negative charges, while the carbon atoms and the chloromethyl substituent exhibit partial positive charges. This charge distribution influences the intermolecular interactions and chemical reactivity of the compound.

Time-dependent density functional theory calculations have been employed to predict the ultraviolet-visible absorption spectra of 5-(chloromethyl)isoxazole derivatives [8]. The calculated absorption maxima are in good agreement with experimental values, with the CAM-B3LYP and MPW1PW91 functionals providing the most accurate predictions for the electronic transitions [8].

The vibrational frequency calculations provide theoretical predictions for the infrared spectrum of 5-(chloromethyl)isoxazole, which are in excellent agreement with experimental values when appropriate scaling factors are applied [9]. The calculated frequencies help in the assignment of vibrational modes and provide additional confirmation of the molecular structure.